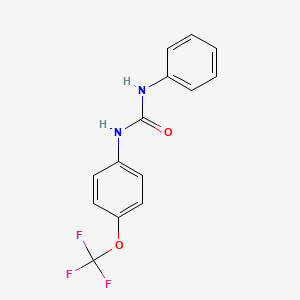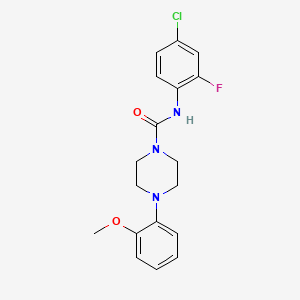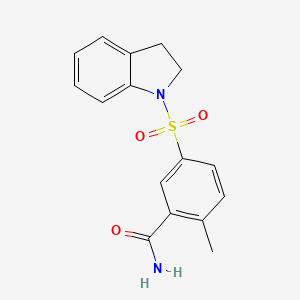
1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea
Vue d'ensemble
Description
1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea is a compound known for its significant role in various scientific and industrial applications This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety
Mécanisme D'action
Target of Action
The primary target of 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea, also known as N-phenyl-N’-[4-(trifluoromethoxy)phenyl]urea, is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
As an inhibitor of sEH, this compound prevents the breakdown of EETs, thereby increasing their levels in the body . This results in enhanced anti-inflammatory effects and blood pressure regulation . The compound acts by forming additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of EETs. By inhibiting sEH, it prevents the conversion of EETs to their corresponding diols, leading to an accumulation of EETs . This can result in the modulation of inflammation and protection against hypertension, neuropathic pain, and neurodegeneration .
Pharmacokinetics
It has been found that the compound and its metabolites are excreted primarily through urine and feces .
Result of Action
The compound has been shown to have protective effects on the blood-brain barrier (BBB) against ischemic injury by upregulating tight junction protein expression, mitigating apoptosis, and inflammation . It can reduce brain edema and increase the expression of tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1) .
Analyse Biochimique
Biochemical Properties
1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea has been synthesized and studied for its potential as an inhibitor of human soluble epoxide hydrolase . This interaction with the enzyme suggests that the compound may play a role in modulating inflammation and protecting against certain conditions such as hypertension, neuropathic pain, and neurodegeneration .
Cellular Effects
It has been suggested that the compound may influence cell function by interacting with certain cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can inhibit the activity of soluble epoxide hydrolase, potentially influencing the enzyme’s function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized in yields ranging from 58% to 80%
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been used in research for modulating inflammation and protecting against certain conditions in rats .
Metabolic Pathways
It is known that the compound can inhibit the activity of soluble epoxide hydrolase, suggesting that it may be involved in the metabolism of certain epoxides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
- Preparation of 4-(trifluoromethoxy)phenyl isocyanate.
- Reaction of the isocyanate with aniline to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl rings.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of electrochromic devices and other advanced materials.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(4-(trifluoromethyl)phenyl)urea: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-Phenyl-3-(4-(methoxy)phenyl)urea: Contains a methoxy group instead of trifluoromethoxy.
1-Phenyl-3-(4-(chloromethoxy)phenyl)urea: Features a chloromethoxy group.
Uniqueness: 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea is unique due to the presence of the trifluoromethoxy group, which imparts distinct lipophilic and electronic properties. These properties enhance its effectiveness as an sEH inhibitor and contribute to its diverse applications in various fields .
Propriétés
IUPAC Name |
1-phenyl-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-8-6-11(7-9-12)19-13(20)18-10-4-2-1-3-5-10/h1-9H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTUPGHJPIIZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4868892.png)
![1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4868893.png)
![4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(2-METHOXYPHENYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE](/img/structure/B4868898.png)
![N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4868902.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4868924.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4868940.png)
![N-[[4-ethyl-5-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4868947.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4868950.png)


![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4868990.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4868994.png)
![2-bromo-N-{[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4868995.png)
